S-acetyl-4'-phosphopantetheine

Description

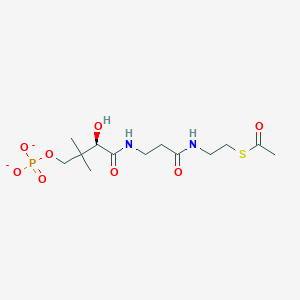

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H23N2O8PS-2 |

|---|---|

Molecular Weight |

398.37 g/mol |

IUPAC Name |

[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate |

InChI |

InChI=1S/C13H25N2O8PS/c1-9(16)25-7-6-14-10(17)4-5-15-12(19)11(18)13(2,3)8-23-24(20,21)22/h11,18H,4-8H2,1-3H3,(H,14,17)(H,15,19)(H2,20,21,22)/p-2/t11-/m0/s1 |

InChI Key |

AJFWMDFTVVFMHY-NSHDSACASA-L |

Isomeric SMILES |

CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])[O-])O |

Canonical SMILES |

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolic Interconversion of S Acetyl 4 Phosphopantetheine

Biosynthesis of 4'-Phosphopantetheine (B1211885): Foundational Precursor Pathway

4'-Phosphopantetheine is a critical intermediate in the de novo synthesis of CoA and also serves as the prosthetic group for acyl carrier proteins (ACPs), which are essential for the biosynthesis of fatty acids and polyketides. oregonstate.edu Its formation is the result of a highly conserved enzymatic cascade that begins with pantothenic acid. wikipedia.orgnih.gov

The first committed step in the CoA biosynthetic pathway is the phosphorylation of pantothenic acid. nih.govmdpi.com This reaction is catalyzed by the enzyme Pantothenate Kinase (PanK), which utilizes adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor to produce 4'-phosphopantothenate. wikipedia.orgnih.gov

This initial phosphorylation is the primary regulatory point of the entire CoA biosynthetic pathway. nih.gov PanK activity is typically subject to feedback inhibition by CoA and its thioester derivatives, such as acetyl-CoA. oregonstate.edu This regulation allows the cell to maintain homeostasis of the intracellular CoA pool. In mammals, several isoforms of PanK exist (PANK1-4), which exhibit differences in tissue expression and intracellular localization. mdpi.com

Following the initial phosphorylation, the pathway proceeds through two sequential steps that are often catalyzed by a bifunctional enzyme in bacteria, or by two distinct enzymes in eukaryotes. mdpi.comasm.org

First, Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the condensation of 4'-phosphopantothenate with the amino acid L-cysteine. mdpi.commdpi.com This ligation reaction is an energy-dependent process. While plant and human PPCS enzymes utilize ATP, the bacterial enzyme is notably dependent on cytidine (B196190) triphosphate (CTP). nih.govnih.gov The product of this reaction is 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.org

Next, Phosphopantothenoylcysteine Decarboxylase (PPCDC) carries out the decarboxylation of PPC to yield 4'-phosphopantetheine. wikipedia.orgmdpi.com This reaction removes the carboxyl group from the cysteine moiety. In bacteria, the Dfp protein often possesses both PPCS and PPCDC activities. nih.govsmolecule.com In humans, PPCDC is a separate enzyme that requires flavin mononucleotide (FMN) as a cofactor for its activity. csic.esuniprot.org The completion of this step yields 4'-phosphopantetheine, the immediate precursor for both the final steps of CoA synthesis and for the formation of S-acetyl-4'-phosphopantetheine. mdpi.com

| Enzyme | Abbreviation | Substrate(s) | Product | Function |

|---|---|---|---|---|

| Pantothenate Kinase | PanK | Pantothenic Acid, ATP | 4'-Phosphopantothenate, ADP | Catalyzes the initial ATP-dependent phosphorylation of pantothenate. wikipedia.orgnih.gov |

| Phosphopantothenoylcysteine Synthetase | PPCS | 4'-Phosphopantothenate, Cysteine, ATP/CTP | 4'-Phospho-N-pantothenoylcysteine (PPC) | Condenses 4'-phosphopantothenate with cysteine. mdpi.commdpi.com |

| Phosphopantothenoylcysteine Decarboxylase | PPCDC | 4'-Phospho-N-pantothenoylcysteine (PPC) | 4'-Phosphopantetheine | Catalyzes the decarboxylation of PPC to form 4'-phosphopantetheine. wikipedia.orgmdpi.com |

Enzymatic Cascade from Pantothenic Acid

Pantothenate Kinase (PanK) in Initial Phosphorylation

Biosynthesis and Functional Attributes of this compound

This compound is a chemically stabilized derivative of 4'-phosphopantetheine. Its primary functional attribute is its enhanced stability, particularly in serum, compared to its non-acetylated counterpart. This stability makes it a valuable molecule for research and potential therapeutic applications, as it can bypass defective steps in the CoA synthesis pathway, such as those caused by mutations in the PANK2 gene. nih.govresearchgate.net

The synthesis of this compound involves the protection of the reactive thiol group of 4'-phosphopantetheine with an acetyl group. This acetylation prevents the formation of disulfide bonds and other oxidative damage that the free sulfhydryl group is prone to.

The acetylation of the terminal sulfhydryl (-SH) group of 4'-phosphopantetheine is a thiol acetylation reaction. In this type of reaction, an acetyl group donor transfers its acetyl moiety to the sulfur atom of the thiol. The acetyl group donor is typically acetyl-coenzyme A (acetyl-CoA). acs.org The reaction involves the nucleophilic attack of the thiolate anion (S⁻) of 4'-phosphopantetheine on the electrophilic carbonyl carbon of the acetyl group of acetyl-CoA. This results in the formation of a thioester bond, yielding this compound and releasing coenzyme A. acs.org

This process effectively "caps" the reactive thiol, significantly increasing the molecule's stability. Research has shown that this compound is significantly more resistant to degradation in serum than the non-acetylated form. Once inside a cell, the acetyl group can be removed, releasing the active 4'-phosphopantetheine, which can then be converted into acetyl-CoA through the sequential actions of phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK), the final two enzymes in the CoA biosynthetic pathway. mdpi.com

| Compound | Key Structural Feature | Primary Role | Relative Stability |

|---|---|---|---|

| 4'-Phosphopantetheine | Free terminal thiol (-SH) group | Biosynthetic intermediate for Coenzyme A; prosthetic group for ACPs. oregonstate.edu | Less stable, prone to oxidation and disulfide bond formation. |

| This compound | Acetylated thiol (thioester) group | Stabilized precursor for intracellular CoA synthesis. nih.gov | More stable, especially in serum, resists degradation. |

This compound as a Precursor to Acetyl-Coenzyme A

This compound has emerged as a significant metabolic intermediate, primarily recognized for its role as a precursor to acetyl-coenzyme A (acetyl-CoA), a central molecule in cellular energy and biosynthesis. capes.gov.brnih.gov This acetylated form of 4'-phosphopantetheine offers a stable and transportable source of the acetyl group, which is vital for numerous biochemical reactions.

Conversion Pathways and Substrate Utilization

The biosynthesis of this compound occurs through the acetylation of the thiol group on 4'-phosphopantetheine. This precursor molecule is an intermediate in the canonical five-step enzymatic synthesis of coenzyme A (CoA) from vitamin B5 (pantothenate). capes.gov.brnih.gov The standard pathway involves the phosphorylation of pantothenate by pantothenate kinase (PanK), followed by several steps to produce 4'-phosphopantetheine. wikipedia.org

The conversion of this compound to acetyl-CoA involves a sequence of enzymatic reactions. In organisms like Escherichia coli, this transformation is carried out by the sequential actions of phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase. PPAT, also known as CoaD, catalyzes the transfer of an AMP moiety from ATP to 4'-phosphopantetheine, resulting in the formation of dephospho-CoA. nih.gov Subsequently, dephospho-CoA kinase (CoaE) phosphorylates dephospho-CoA to yield CoA. nih.gov In mammals, these last two steps are catalyzed by a bifunctional enzyme called CoA synthase (COASY). mdpi.com

Recent research has highlighted the potential of using this compound to bypass defects in the CoA synthesis pathway. For instance, in conditions like Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene, providing this compound can serve as a therapeutic strategy by supplying a downstream precursor for CoA synthesis. capes.gov.brnih.govnih.gov Its acetylated form provides enhanced stability in serum compared to its non-acetylated counterpart, making it a more effective precursor for therapeutic applications.

| Enzyme | Gene (E. coli) | Function in CoA Synthesis |

| Pantothenate Kinase | coaA | Phosphorylates pantothenate. nih.gov |

| Phosphopantothenoylcysteine Synthetase | coaB | Adds cysteine to 4'-phosphopantothenate. wikipedia.orgnih.gov |

| Phosphopantothenoylcysteine Decarboxylase | coaC | Decarboxylates 4'-phospho-N-pantothenoylcysteine to form 4'-phosphopantetheine. wikipedia.orgnih.gov |

| Phosphopantetheine Adenylyltransferase (PPAT) | coaD | Converts 4'-phosphopantetheine to dephospho-CoA. nih.gov |

| Dephospho-CoA Kinase | coaE | Phosphorylates dephospho-CoA to form CoA. nih.gov |

Role in Sustaining Mitochondrial Acetyl-Coenzyme A Pools

The mitochondrion is a major hub of cellular metabolism, where acetyl-CoA plays a crucial role in the tricarboxylic acid (TCA) cycle and fatty acid oxidation. elifesciences.org The availability of acetyl-CoA within the mitochondria is tightly regulated and essential for energy production. It is estimated that the mitochondrial pool of total CoA represents a significant portion of the total cellular CoA, around 95% in the heart and 80% in the liver in rats. mdpi.com

This compound contributes to sustaining the mitochondrial acetyl-CoA pool, particularly under conditions where the canonical CoA synthesis pathway is impaired. The mitochondrial acyl carrier protein (ACPM) is an essential protein involved in mitochondrial fatty acid synthesis and requires a 4'-phosphopantetheine cofactor for its function. nih.gov The synthesis of this cofactor within the mitochondria is dependent on the availability of CoA. nih.gov

Enzymatic Functions and Molecular Mechanisms of S Acetyl 4 Phosphopantetheine Analogue in Carrier Proteins

S-acetyl-4'-phosphopantetheine Moiety as a Prosthetic Group on Acyl Carrier Proteins (ACPs)

The 4'-phosphopantetheine (B1211885) (PPant) moiety is an essential prosthetic group for acyl carrier proteins (ACPs), which are integral to the synthesis of fatty acids and polyketides. wikipedia.orgwikipedia.org This prosthetic group is attached to the ACP, converting it from its inactive "apo" form to the active "holo" form. nih.gov The PPant arm, approximately 2 nanometers in length, acts as a flexible tether, allowing it to shuttle reactive acyl intermediates between the various catalytic domains of large enzyme complexes. wikipedia.orgacs.org

Post-Translational Modification by Phosphopantetheinyl Transferases (PPTases)

The attachment of the PPant moiety from coenzyme A (CoA) to a conserved serine residue on an apo-ACP is a critical post-translational modification. wikipedia.orgnih.govpnas.org This reaction is catalyzed by a family of enzymes known as phosphopantetheinyl transferases (PPTases). nih.govnih.gov This modification is fundamental for the function of fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs). nih.govresearchgate.net

Acyl Carrier Protein Synthase (AcpS) is a key PPTase responsible for the phosphopantetheinylation of ACPs in primary metabolism, particularly in fatty acid biosynthesis. nih.govnih.gov For instance, in Mycobacterium tuberculosis, AcpS is responsible for the post-translational modification of the two fatty acid synthase systems. pnas.org Studies on Staphylococcus aureus have shown that the substrate specificity of β-ketoacyl-ACP synthase III (FabH), an enzyme that initiates fatty acid synthesis, is a determining factor in the type of fatty acids produced, whether branched or straight-chain. uniprot.org The FabH enzyme from organisms that synthesize branched-chain fatty acids generally exhibits a broader substrate specificity compared to those that produce straight-chain fatty acids.

While some PPTases like AcpS are specific, others exhibit broad substrate specificity. nih.gov The Surfactin phosphopantetheinyl transferase (Sfp) is a well-characterized example of a broad-specificity PPTase. nih.govacs.org In contrast to the trimeric AcpS, Sfp exists as a pseudo-homodimer and can modify ACPs from various biosynthetic pathways, including those from secondary metabolism. nih.govnih.gov In vitro studies have demonstrated that Sfp can modify all tested acyl carrier proteins, highlighting its promiscuity. nih.gov This broad specificity has been confirmed in vivo as well. nih.govacs.org Research has also identified a human PPTase that displays broad substrate specificity, capable of modifying both mitochondrial and cytosolic ACPs, as well as prokaryotic peptidyl and acyl carrier proteins. nih.govcapes.gov.br This suggests that a single, broad-specificity enzyme may handle all post-translational phosphopantetheinylation in humans, a contrast to organisms like yeast which utilize multiple, more specific PPTases. nih.gov

Acyl Carrier Protein Synthase (AcpS) Catalysis and Substrate Specificity

The "Swinging Arm" Mechanism for Substrate Translocation

The PPant prosthetic group functions as a "swinging arm" to transport covalently attached intermediates between different active sites within a multi-enzyme complex. nih.govnih.gov This flexible arm, which is about 18-20 Å long, allows the growing acyl chain to be presented to a series of catalytic domains for modification and elongation. acs.orgnih.govresearchgate.net Nuclear magnetic resonance (NMR) and vibrational spectroscopy studies have provided insights into the dynamics of this swinging arm, suggesting that in its holo form, the prosthetic group can swing freely. acs.orgnih.gov However, when attached to longer acyl chains (like hexanoyl and octanoyl), the arm appears to interact more with the surface of the ACP domain. nih.gov This dynamic interaction is thought to be a key molecular trigger for promoting specific protein-protein interactions during biosynthesis. nih.gov

Facilitation of Acyl Group Transfer during Biosynthetic Reactions

The primary role of the PPant arm on ACPs is to facilitate the transfer of acyl groups during biosynthesis. The terminal thiol group of the PPant moiety forms a high-energy thioester bond with the growing acyl chain. wikipedia.orgwikipedia.org This covalent attachment allows the ACP to carry and present the substrate to the various enzymes of the synthase complex. researchgate.net In fatty acid synthesis, for example, acyl groups from acetyl-CoA and malonyl-CoA are transferred to the sulfhydryl group of the PPant arm for subsequent elongation steps. The flexibility of the PPant arm is crucial for the efficient shuttling of these intermediates between the active sites of the fatty acid synthase complex. smolecule.com

Integration within Multi-Enzyme Complexes

Participation in Fatty Acid Synthase (FAS) Systems

Fatty acid synthase (FAS) systems are responsible for the de novo biosynthesis of fatty acids from acetyl-CoA and malonyl-CoA. annualreviews.org These systems are broadly classified into two types. Type I FAS, found in animals and fungi, consists of a large, multifunctional polypeptide, while Type II FAS, found in most bacteria and plants, is a dissociable complex of individual enzymes. annualreviews.orgpnas.org Central to both systems is the Acyl Carrier Protein (ACP), which must be converted from its inactive apo-form to its active holo-form to function. nih.gov

The activation of apo-ACP is a post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase (PPTase), such as Acyl Carrier Protein Synthase (AcpS). wikipedia.orgnih.gov This enzyme transfers the 4'-PP moiety from CoA to a conserved serine residue on the ACP. nih.govnih.gov The this compound analogue can serve as a precursor for the CoA required for this critical activation step. nih.gov Once activated, the holo-ACP uses its flexible 4'-PP arm to covalently bind the growing acyl chain as a thioester and transport it sequentially to the different catalytic domains of the FAS complex for elongation and reduction reactions. nih.govannualreviews.org

| Component | Function in Fatty Acid Synthesis | Role of 4'-Phosphopantetheine (4'-PP) |

| Acyl Carrier Protein (ACP) | Covalently binds and shuttles acyl intermediates. | The 4'-PP group is the prosthetic arm of holo-ACP, tethering the fatty acid chain. annualreviews.org |

| Phosphopantetheinyl Transferase (PPTase) | Catalyzes the transfer of 4'-PP from CoA to apo-ACP. | The source of the 4'-PP prosthetic group is CoA. nih.gov |

| Ketoacyl Synthase (KS) | Catalyzes the condensation of malonyl-ACP with the growing acyl chain. | The 4'-PP arm presents the acyl-ACP substrate to the KS active site. pnas.org |

| Malonyl/Acetyl-CoA:ACP Transacylase (MAT) | Loads the ACP with starter (acetyl) and extender (malonyl) units. | The thiol group of the 4'-PP arm forms a thioester bond with the incoming acyl groups. nih.gov |

| Ketoacyl Reductase (KR), Dehydratase (DH), Enoyl Reductase (ER) | Sequentially reduce the β-keto group of the elongated chain. | The 4'-PP arm shuttles the modified intermediate between these reductive domains. annualreviews.org |

This table summarizes the core components and the central role of the 4'-phosphopantetheine arm in the iterative process of fatty acid synthesis.

Contribution to Polyketide Synthase (PKS) Architectures

Polyketide synthases (PKSs) are modular enzymes that produce a vast array of structurally diverse and medically important natural products. mdpi.com Their function is highly analogous to FAS systems, employing an assembly-line logic where a growing polyketide chain is passed through a series of modules, each responsible for one cycle of chain elongation and modification. researchgate.netwikipedia.org

Each PKS module minimally contains a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain. wikipedia.org Similar to FAS, the PKS ACP domain requires post-translational phosphopantetheinylation to become active. mdpi.comacs.org The 4'-PP arm of the holo-ACP tethers the growing polyketide chain via a thioester linkage and shuttles it between the catalytic domains within a module and subsequently to the next module in the assembly line. mdpi.comresearchgate.net The flexibility of this arm is crucial for accessing the spatially distinct active sites for condensation, reduction (if Ketoreductase, Dehydratase, or Enoylreductase domains are present), and other modifications. wikipedia.org this compound, as a stable precursor to the 4'-PP donor CoA, is instrumental in activating these complex enzymatic systems. nih.gov

Involvement in Nonribosomal Peptide Synthetase (NRPS) Assemblies

Nonribosomal Peptide Synthetases (NRPSs) are large, modular enzymes that synthesize a wide range of peptide-based natural products, including many antibiotics and immunosuppressants. nih.govacs.org Unlike ribosomal protein synthesis, NRPSs are not dependent on an mRNA template. Instead, the sequence of the final peptide is dictated by the sequential arrangement of modules within the synthetase. acs.org

A typical NRPS elongation module is composed of three core domains: an Adenylation (A) domain for substrate selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain for peptide bond formation. nih.gov The T-domain is the functional analogue of the ACP in FAS and PKS systems. acs.org It must be converted from an inactive apo-T-domain to an active holo-T-domain by a PPTase, which attaches a 4'-PP cofactor. nih.govnih.gov The activated amino acid is then transferred from the A-domain to the thiol group of the 4'-PP arm on the T-domain. acs.org The flexible arm then presents the tethered aminoacyl substrate to the C-domain for peptide bond formation with the growing peptide chain held by the upstream module. acs.org The use of this compound facilitates the study of these systems by providing a stable means to ensure the formation of the holo-carrier proteins necessary for peptide synthesis. nih.gov

Interplay with Coenzyme A Biosynthetic and Degradative Enzymes

This compound does not only act as a precursor for modifying carrier proteins but also directly interfaces with the enzymes of the Coenzyme A (CoA) metabolic pathway. Its chemical structure allows it to enter the pathway downstream of the initial, rate-limiting steps, influencing both the synthesis and the homeostatic regulation of the CoA pool.

Phosphopantetheine Adenylyltransferase (PPAT) in Coenzyme A Formation

The biosynthesis of CoA from pantothenate (Vitamin B5) is a conserved five-step enzymatic pathway. nih.gov The penultimate step is catalyzed by Phosphopantetheine Adenylyltransferase (PPAT), also known as CoaD. nih.govebi.ac.uk PPAT facilitates the magnesium-dependent transfer of an adenosyl monophosphate (AMP) group from ATP to 4'-phosphopantetheine, yielding dephospho-CoA (dPCoA) and pyrophosphate. ebi.ac.ukasm.org

Research has demonstrated that this compound can be directly utilized by this pathway. It serves as a substrate for the sequential actions of PPAT and the final enzyme in the pathway, dephospho-CoA kinase (DPCK or CoaE), to produce acetyl-CoA. nih.gov This effectively bypasses the first three enzymes of the de novo pathway: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), and Phosphopantothenoylcysteine Decarboxylase (PPCDC). nih.gov This makes this compound a valuable molecule for rescuing metabolic defects in conditions where the initial steps of CoA synthesis are impaired, such as in Pantothenate Kinase-Associated Neurodegeneration (PKAN). nih.govnih.gov PPAT itself is a key regulatory point in the pathway and a target for antibacterial drug discovery. asm.orgnih.gov

| Enzyme | EC Number | Substrates | Products | Function in CoA Pathway |

| Phosphopantetheine Adenylyltransferase (PPAT) | 2.7.7.3 | 4'-Phosphopantetheine, ATP | Dephospho-CoA, Pyrophosphate | Catalyzes the penultimate step in CoA biosynthesis. ebi.ac.ukasm.org |

| Dephospho-CoA Kinase (DPCK) | 2.7.1.24 | Dephospho-CoA, ATP | Coenzyme A, ADP | Catalyzes the final phosphorylation to form CoA. nih.gov |

This table outlines the enzymatic reactions involved in the final two steps of Coenzyme A biosynthesis, where this compound can enter the pathway.

Regulatory Roles of Phosphatases, including Pantothenate Kinase 4 (PanK4)

The intracellular concentration of CoA and its precursors is tightly regulated. Among the regulatory enzymes is Pantothenate Kinase 4 (PanK4), an unusual member of the pantothenate kinase family. genecards.org While PanK1-3 are functional kinases that catalyze the first committed step of CoA biosynthesis, PanK4 lacks this kinase activity due to the absence of key catalytic residues. aginganddisease.org

Instead, recent studies have revealed that PanK4 functions as a phosphatase. genecards.orguniprot.org It shows a preference for hydrolyzing 4'-phosphopantetheine and its oxidatively damaged forms (e.g., sulfonate or S-sulfonate) back to pantetheine (B1680023) and inorganic phosphate (B84403). uniprot.orgbiorxiv.org This phosphatase activity suggests a role for PanK4 in cellular homeostasis by:

Regulating CoA Levels: By degrading excess 4'-phosphopantetheine, PanK4 may act as an antagonist to the CoA production pathway, providing a mechanism to control the size of the CoA pool. biorxiv.org

Damage Control: The enzyme's ability to act on oxidized forms of 4'-phosphopantetheine suggests it plays a role in a quality control mechanism, preventing these damaged molecules from being incorporated into CoA or carrier proteins, which would render them inactive. uniprot.org

Therefore, the metabolic fate of this compound, once its acetyl group is removed to yield 4'-phosphopantetheine, is subject to the regulatory influence of phosphatases like PanK4, which can modulate its entry into the final steps of CoA synthesis.

Biological Significance and Regulatory Networks

Central Role in Lipid Metabolism

S-acetyl-4'-phosphopantetheine is intrinsically linked to the synthesis and regulation of lipids within the cell. Its precursor, 4'-phosphopantetheine (B1211885), serves as the prosthetic group for acyl carrier proteins (ACPs), which are fundamental to fatty acid synthesis. nih.govwikipedia.org

Control of Fatty Acid Chain Elongation and Diversification

The process of fatty acid synthesis involves the sequential addition of two-carbon units, a process in which this compound and its related compounds are deeply involved. The 4'-phosphopantetheine moiety, derived from CoA, is attached to a conserved serine residue on the apo-ACP, converting it to the active holo-ACP. researchgate.netwikipedia.org This flexible arm, approximately 2 nm in length, tethers the growing acyl chain and shuttles it between the various active sites of the fatty acid synthase (FAS) complex. wikipedia.orgwikipedia.org

The cycle of fatty acid elongation begins with the transfer of an acetyl group from acetyl-CoA to the ACP. uomustansiriyah.edu.iq Subsequently, a malonyl group from malonyl-CoA is also transferred to the ACP. nih.gov The fatty acid chain is then elongated through a series of condensation, reduction, dehydration, and further reduction reactions, with the growing chain remaining covalently attached to the phosphopantetheine arm of the ACP. wikipedia.orglibretexts.org This iterative process continues until a fatty acid of typically 16 carbons (palmitate) is synthesized. wikipedia.org

| Enzyme/Protein | Function in Fatty Acid Synthesis |

| Acyl Carrier Protein (ACP) | Covalently binds and transports the growing fatty acid chain. nih.gov |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the reactions of fatty acid synthesis. wikipedia.org |

| Acetyl-CoA Carboxylase | Catalyzes the formation of malonyl-CoA from acetyl-CoA. nih.govlibretexts.org |

| Malonyl-CoA:ACP Transacylase | Transfers the malonyl group from malonyl-CoA to the ACP. nih.gov |

Contribution to the Biosynthesis of Complex Natural Products

Beyond its role in primary lipid metabolism, the 4'-phosphopantetheine moiety is a cornerstone in the biosynthesis of a vast array of complex and bioactive natural products, including polyketides, nonribosomal peptides, and depsipeptides. smolecule.comnih.gov

Diverse Polyketide Production Mechanisms

Polyketide synthases (PKSs) are large, modular enzymes that produce a wide range of structurally diverse and medicinally important compounds. researchgate.net Similar to fatty acid synthesis, PKSs utilize an acyl carrier protein (ACP) with a 4'-phosphopantetheine prosthetic group to tether the growing polyketide chain. wikipedia.orgwikipedia.org The flexible phosphopantetheine arm facilitates the transfer of extender units, typically derived from malonyl-CoA or methylmalonyl-CoA, to the growing polyketide backbone. nih.gov

The modular nature of PKSs allows for a remarkable diversity in the final products. Each module is responsible for one round of elongation and can contain a variety of catalytic domains that modify the growing chain, leading to different functional groups and stereochemistries. acs.org

| Polyketide Synthase (PKS) Domain | Function |

| Acyltransferase (AT) | Selects and loads the extender unit onto the ACP. |

| Ketosynthase (KS) | Catalyzes the condensation reaction to elongate the polyketide chain. |

| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain between catalytic domains. wikipedia.org |

| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Optional domains that modify the β-keto group of the growing chain. |

Nonribosomal Peptide Synthesis and Bioactive Molecule Generation

Nonribosomal peptide synthetases (NRPSs) are another class of large, modular enzymes that produce a wide array of bioactive peptides, including many antibiotics and immunosuppressants. smolecule.comacs.org Central to NRPS function is the peptidyl carrier protein (PCP), which, like ACP, is post-translationally modified with a 4'-phosphopantetheine cofactor. wikipedia.orgwikipedia.org

The synthesis of nonribosomal peptides begins with the activation of specific amino acids by an adenylation (A) domain. acs.org The activated aminoacyl-adenylate is then transferred to the thiol group of the 4'-phosphopantetheine arm of the PCP. acs.orgrsc.org The PCP then shuttles the tethered amino acid to the condensation (C) domain, where peptide bond formation occurs. acs.org The modular organization of NRPSs, with each module typically responsible for the incorporation of a single amino acid, allows for the synthesis of a vast diversity of peptide products. nih.gov Optional domains within the modules, such as epimerization (E) domains that convert L-amino acids to D-amino acids, further contribute to the structural complexity of the final products. acs.org

Involvement in Depsipeptide and Hybrid Biosynthetic Pathways

Depsipeptides are a class of natural products that contain both peptide and ester bonds. Their biosynthesis is often carried out by hybrid PKS-NRPS systems or by specialized NRPSs that can incorporate hydroxy acids. nih.govmcgill.ca The 4'-phosphopantetheine cofactor on the carrier proteins is essential for tethering and transferring both the amino acid and hydroxy acid building blocks. mdpi.com

In some depsipeptide biosynthetic pathways, a specialized ketoreductase (KR) domain reduces an α-keto acid to an α-hydroxy acid, which is then incorporated into the growing chain. mcgill.ca The formation of the ester bond is catalyzed by a condensation (C) domain or a specialized thioesterase (TE) domain. mdpi.comwiley.com The ability to form both peptide and ester linkages, facilitated by the versatile 4'-phosphopantetheine cofactor, allows for the creation of a wide range of cyclic and linear depsipeptides with diverse biological activities. mcgill.camdpi.com

Modulation of Coenzyme A Levels and Cellular Energetics

This compound is a chemically stabilized precursor to Coenzyme A (CoA), a vital cofactor involved in over 100 metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. ebi.ac.uknih.govcapes.gov.br Its structure allows it to enter the CoA biosynthetic pathway downstream of the primary regulatory step, providing a method to modulate intracellular CoA levels, which are intrinsically linked to cellular energetics. nih.gov The conversion of this compound ultimately influences the pool of CoA and its thioesters, such as acetyl-CoA, which are central to energy metabolism. embopress.org

Dynamics of Interconversion between this compound, 4'-Phosphopantetheine, and Coenzyme A

The conversion of this compound into Coenzyme A is a multi-step enzymatic process. This compound is a synthetic derivative of 4'-phosphopantetheine, an intermediate in the natural CoA biosynthetic pathway. nih.gov The acetyl group on the terminal thiol enhances the molecule's stability, particularly in serum, compared to the rapidly degraded non-acetylated 4'-phosphopantetheine. nih.gov

Within the cell, it is understood that the acetyl group is removed, yielding 4'-phosphopantetheine (PPanSH). This intermediate is then utilized by two subsequent enzymes in the canonical CoA synthesis pathway. mdpi.com

Adenylation: The enzyme 4'-phosphopantetheine adenylyltransferase (PPAT), also known as CoaD, catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. This reaction forms dephospho-Coenzyme A (dPCoA). nih.govtum.de

Phosphorylation: The final step is catalyzed by dephospho-CoA kinase (DPCK), or CoaE, which phosphorylates dPCoA at the 3'-hydroxyl group of the ribose moiety, using an ATP molecule, to produce the final active Coenzyme A. nih.gov

In mammals, the last two steps are catalyzed by a bifunctional enzyme called CoA synthase (COASY), which possesses both PPAT and DPCK activity. mdpi.comwikipedia.org This efficient conversion bypasses the initial, and often rate-limiting, step of pantothenate phosphorylation, making this compound a valuable research tool and potential therapeutic agent for disorders of CoA synthesis. nih.govembopress.org

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 (Deacetylation) | This compound | (Presumed cellular thioesterases) | 4'-Phosphopantetheine |

| 2 (Adenylation) | 4'-Phosphopantetheine | 4'-Phosphopantetheine adenylyltransferase (PPAT/CoaD) | Dephospho-Coenzyme A |

| 3 (Phosphorylation) | Dephospho-Coenzyme A | Dephospho-CoA kinase (DPCK/CoaE) | Coenzyme A |

Feedback Inhibition and Allosteric Regulation in Coenzyme A Pathways

The biosynthesis of Coenzyme A is a tightly regulated process to maintain cellular homeostasis. The primary control point in most organisms, from bacteria to mammals, is the first enzyme in the pathway, pantothenate kinase (PanK). nih.govresearchgate.netasm.org PanK activity is subject to feedback inhibition by the final products of the pathway, namely non-esterified CoA and its thioesters, such as acetyl-CoA. nih.govnih.gov This mechanism ensures that the synthesis of CoA is downregulated when cellular levels are sufficient.

This compound circumvents this primary regulatory checkpoint by entering the pathway after the PanK-catalyzed step. nih.gov However, its conversion to CoA is still subject to downstream regulatory mechanisms. Research in Escherichia coli has shown that 4'-phosphopantetheine adenylyltransferase (PPAT), the enzyme that converts 4'-phosphopantetheine to dephospho-CoA, acts as a secondary regulatory point. nih.govtum.deoup.com PPAT is allosterically inhibited by the final product, Coenzyme A. tum.deoup.com This suggests that even when the initial feedback loop on PanK is bypassed, the cell retains a level of control over the flux through the latter part of the pathway, preventing the excessive accumulation of CoA.

| Regulatory Point | Enzyme | Regulatory Molecule | Mechanism |

|---|---|---|---|

| Primary | Pantothenate kinase (PanK) | Coenzyme A, CoA thioesters | Feedback Inhibition. nih.govsmolecule.com |

| Secondary | 4'-Phosphopantetheine adenylyltransferase (PPAT) | Coenzyme A | Allosteric Feedback Inhibition. tum.deoup.com |

Functional Link to Mitochondrial Metabolism and Bioenergetics

The provision of this compound directly impacts mitochondrial function by bolstering the intramitochondrial pool of Coenzyme A. CoA and its acetylated form, acetyl-CoA, are indispensable for cellular bioenergetics, serving as the nexus between glycolysis, fatty acid β-oxidation, and the tricarboxylic acid (TCA) cycle. ebi.ac.ukuobaghdad.edu.iq Acetyl-CoA is the primary substrate for the TCA cycle, a core pathway of cellular respiration that generates reducing equivalents (NADH and FADH2) for the electron transport chain and subsequent ATP synthesis. uobaghdad.edu.iq

Furthermore, the 4'-phosphopantetheine moiety, liberated from its acetylated precursor and CoA itself, is critical for the post-translational modification of carrier proteins. researchgate.netnih.gov In mitochondria, CoA is the donor of the 4'-phosphopantetheine prosthetic group for the mitochondrial acyl carrier protein (mtACP). nih.govnih.gov The conversion from the inactive apo-mtACP to the active holo-mtACP is essential for several key mitochondrial processes:

Mitochondrial Fatty Acid Synthesis (mtFAS): Holo-mtACP is the platform upon which fatty acid chains are elongated. nih.gov

Iron-Sulfur (Fe-S) Cluster Biogenesis: Acylated ACPs are required for the assembly of Fe-S clusters, which are fundamental cofactors for many enzymes, including complexes I, II, and III of the electron transport chain and mitochondrial aconitase. embopress.orgnih.gov

Electron Transport Chain (ETC) Assembly: Acyl-ACPs interact with specific proteins to facilitate the assembly of ETC complexes, which are the primary sites of oxidative phosphorylation. embopress.orgnih.gov

| Mitochondrial Process | Role of 4'-Phosphopantetheine/CoA | Reference |

|---|---|---|

| Tricarboxylic Acid (TCA) Cycle | Source of Acetyl-CoA, the primary substrate. | uobaghdad.edu.iq |

| Fatty Acid β-Oxidation | Activates fatty acids and is a product of each cycle. | asm.org |

| Mitochondrial Fatty Acid Synthesis (mtFAS) | Forms the holo-acyl carrier protein (mtACP) prosthetic group. | nih.gov |

| Iron-Sulfur (Fe-S) Cluster Biogenesis | Acyl-ACP is required for assembly. | embopress.orgnih.gov |

| Electron Transport Chain Assembly | Acyl-ACP acts as an assembly factor for respiratory complexes. | embopress.orgnih.gov |

Structural Biology and Biophysical Characterization of S Acetyl 4 Phosphopantetheine Bound Proteins

Conformational States and Dynamics of the S-acetyl-4'-phosphopantetheine Arm within Enzyme Complexes

The 4'-phosphopantetheine (B1211885) (Ppant) arm, which tethers the acetyl group to the acyl carrier protein (ACP), is a long and flexible entity, measuring approximately 20 Å. nih.gov This flexibility is not random but is crucial for its function, allowing the attached acetyl group to access spatially distinct active sites within the large synthase complexes. wikipedia.org The distance between the acyltransferase (AT) active site, where the acetyl group is loaded, and the ketosynthase (KS) active site, where condensation occurs, can be as large as 80 Å, necessitating substantial conformational changes and movement of the ACP domain itself. mdpi.comresearchgate.net

Studies on ACP domains from various synthases have revealed that the dynamics of the Ppant arm can be influenced by the nature of the acyl group it carries. semanticscholar.org Nuclear Magnetic Resonance (NMR) spectroscopy and paramagnetic relaxation enhancement (PRE) experiments on an ACP from a polyketide synthase showed that while the unacylated (holo) Ppant arm swings freely, the attachment of longer acyl chains, such as hexanoyl and octanoyl, causes the arm to bend and interact with a nonpolar pocket on the ACP surface. semanticscholar.org While shorter acyl chains like acetyl were not the primary focus of this specific study, it suggests a dynamic interplay between the acyl chain and the ACP surface that governs the arm's conformational state. semanticscholar.org The acetyl-Ppant arm is thought to remain largely solvent-exposed, allowing for recognition by partner enzyme domains. semanticscholar.orgntu.edu.sg

Vibrational spectroscopy has also been employed to probe the local environment and conformational distributions of the Ppant arm. By installing a thiocyanate (B1210189) vibrational probe on the terminal thiol, researchers could report on the arm's solvent exposure and conformational dynamics on a picosecond timescale, providing a powerful tool for observing the structural changes of ACPs during catalysis. nih.gov These dynamic movements are essential for the orderly progression of the growing polyketide or fatty acid chain along the multimodular PKS or FAS assembly line. nih.gov

| Technique | System Studied | Key Findings on Ppant Arm Dynamics | Reference |

| NMR Spectroscopy (PRE) | Mycolactone PKS ACP | Unloaded arm swings freely; longer acyl chains (hexanoyl, octanoyl) "stick" to the ACP surface. | semanticscholar.org |

| Vibrational Spectroscopy | DEBS ACP | Site-specific probe reported on the local environment and solvent exposure of the Ppant arm. | nih.gov |

| Cryo-Electron Microscopy | Pikromycin PKS | ACP domain is positioned differently depending on the catalytic step (loading, extension, modification). | mdpi.com |

Detailed Protein-Ligand Interactions within Enzyme Active Sites

The journey of the acetyl group begins at the acyltransferase (AT) domain, which selects acetyl-CoA and transfers the acetyl moiety to the thiol group of the ACP's Ppant arm. mdpi.com Subsequently, the acetyl-ACP must interact with the ketosynthase (KS) domain for the first condensation reaction. biorxiv.org This process relies on a series of dynamic and specific protein-protein and protein-ligand interactions. mdpi.combiorxiv.org

Crystal structures of acylated ACPs reveal a plastic hydrophobic cavity near the serine residue where the Ppant arm is attached. acs.org In the case of butyryl-ACP from E. coli, this cavity expands to accommodate the butyryl and β-mercaptoethylamine parts of the acylated Ppant group. acs.org It is proposed that this cavity contracts after the acyl group is delivered to a partner enzyme, suggesting a dynamic binding pocket. acs.org For acetyl-ACP, the smaller acetyl group would have distinct interactions within this pocket.

The interaction between the ACP and the KS or AT domains is transient and depends on exquisite surface and charge complementarity. rcsb.org High-resolution crystal structures of an AT-ACP complex from vicenistatin (B134152) biosynthesis show the Ppant arm oriented into the AT active site through a binding tunnel. pnas.org Similarly, studies of the 3-hydroxy-3-methylglutaryl synthase (HMGS) in complex with its donor ACP reveal that the free Ppant cofactor of the holo-ACP occupies a conserved pocket that specifically excludes the acetyl-Ppant substrate, demonstrating how enzymes can discriminate between different states of the ACP. rcsb.org In FAS and PKS systems, the KS domain must distinguish between the acetyl-ACP (the donor substrate in the first round) and the malonyl-ACP (the acceptor substrate). biorxiv.org This recognition is mediated by specific docking sites on the KS and ACP surfaces. mdpi.comnih.gov

| Interacting Domains | Function | Key Interaction Features | Reference |

| Acyltransferase (AT) - Acetyl-CoA | Loading | AT selects acetyl-CoA and transfers the acetyl group to the ACP. | mdpi.com |

| Acetyl-ACP - Ketosynthase (KS) | Condensation | Acetyl-ACP docks onto the KS domain for the Claisen-like condensation with malonyl-ACP. | biorxiv.org |

| ACP - Enzyme Surface | Sequestration/Presentation | A hydrophobic cavity on the ACP surface can interact with the acyl chain, influencing its presentation to catalytic domains. | acs.orgsemanticscholar.org |

| AT - ACP | Acyl Transfer | Relies on specific protein-protein recognition to ensure efficient transfer. The Ppant arm enters a tunnel to the active site. | pnas.org |

High-Resolution Structural Analysis of Enzymes Utilizing this compound Moiety

High-resolution structural analyses, primarily through X-ray crystallography and NMR, have been pivotal in understanding how enzymes accommodate the this compound moiety. While a structure of an enzyme in complex with the full this compound-ACP is challenging to capture due to the transient nature of the interaction, structures of related states provide significant insights.

For instance, the crystal structure of butyryl-ACP from E. coli was determined at 2.4 Å resolution, revealing the flexibility of the ACP structure around the acyl chain binding site. acs.org The 1.60 Å resolution crystal structure of the curacin biosynthetic pathway HMGS in complex with its holo donor-ACP showed that the free phosphopantetheine cofactor occupies a conserved pocket, but this pocket excludes the acetyl-Ppant substrate, providing a basis for substrate discrimination. rcsb.org

The structure of phosphopantetheine adenylyltransferase (PPAT) from Pseudomonas aeruginosa, an enzyme involved in the biosynthesis of coenzyme A, has been solved at 2.59 Å resolution. rcsb.org While this enzyme acts on 4'-phosphopantetheine rather than the full acetyl-ACP, its structure reveals the binding cleft and key residues that interact with the phosphopantetheine substrate, offering clues about how this common moiety is recognized by enzymes. rcsb.org Furthermore, cryo-electron microscopy studies of full PKS modules have captured "snapshot" conformations of the ACP domain docked at different catalytic sites, illustrating the large-scale domain movements required during the catalytic cycle. mdpi.com These structures collectively show that the recognition of the ACP and its Ppant arm involves a combination of specific interactions with the protein body of the ACP and direct binding of the Ppant arm within active site channels or clefts. nih.govpnas.org

| Enzyme/Complex | PDB ID | Resolution (Å) | Key Structural Insights | Reference |

| Butyryl-ACP (E. coli) | 1L0H | 2.4 | Reveals a plastic hydrophobic cavity for the acyl chain near the Ppant attachment site. | acs.org |

| HMGS-Donor ACP Complex (Curacin pathway) | 5KP7 | 1.60 | Shows a conserved pocket for the free Ppant arm that excludes the acetyl-Ppant substrate. | rcsb.org |

| Phosphopantetheine Adenylyltransferase (P. aeruginosa) | 5X6F | 2.59 | Details the binding cleft for the 4'-phosphopantetheine substrate. | rcsb.org |

| AT-ACP Complex (Vicenistatin pathway) | 3TEP | 2.30 | The Ppant arm is oriented into the AT active site via a binding tunnel. | pnas.org |

Computational Modeling and Molecular Dynamics Simulations of Compound-Protein Systems

Computational modeling and molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the interactions between this compound-ACP and its partner enzymes. These methods are particularly useful for studying transient complexes and conformational changes that are difficult to capture with static structural methods.

MD simulations have been used to decode the molecular basis of KS-ACP interactions in synthases like the 6-deoxyerythronolide B synthase (DEBS). nih.gov These models suggest that KS-ACP recognition is controlled at different interfaces for chain elongation versus chain transfer, providing a rationale for the homodimeric structure of PKSs. nih.gov Simulations can map the interaction surfaces and predict key residues involved in the docking of the ACP onto the KS domain.

Simulations have also been applied to study inhibitor binding. For example, extensive umbrella sampling simulations were used to understand the binding mechanism of acetyl-coenzyme A (AcCoA), a known inhibitor, to the phosphopantetheine adenylyltransferase (PPAT) from P. aeruginosa. rcsb.org These simulations identified key residues that act as a gate to accommodate and stabilize the ligand in the binding cavity. rcsb.org The development of dedicated force fields for pantetheine-containing ligands is crucial for the accuracy of such simulations, allowing for better representation of their conformational properties and interactions. The insights from these computational studies are valuable for understanding the regulation of these biosynthetic pathways and for guiding protein engineering efforts. nih.govrcsb.org

Advanced Methodological Approaches for Studying S Acetyl 4 Phosphopantetheine

Spectroscopic Techniques for Detection and Characterization

Spectroscopic methods are indispensable for the direct observation and structural elucidation of S-acetyl-4'-phosphopantetheine and its acylated derivatives attached to carrier proteins.

Mass spectrometry (MS) has become a cornerstone for identifying and quantifying the various acyl groups, including the acetyl group of this compound, attached to ACPs. researchgate.net The challenge in analyzing these modifications lies in their transient nature and the relatively low abundance of any single acylated species within the cell. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently employed for the analysis of intact acyl-ACPs. This technique allows for the rapid determination of the molecular weights of different ACP forms (apo, holo, and acyl-ACP), making it highly suitable for monitoring enzymatic reactions in real-time. For instance, it has been successfully used to analyze the in vitro reconstitution of the Plasmodium falciparum fatty acid synthase (FAS) system, where the consumption of substrates and the accumulation of intermediates can be unambiguously tracked. asm.org The acetylation of a protein results in a characteristic mass shift of 42 Da. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and the ability to analyze complex mixtures. A key innovation for acyl-ACP analysis involves proteolytic digestion of the protein followed by LC-MS/MS. One method relies on the enzymatic cleavage of the ACP to yield a small peptide fragment that still contains the phosphopantetheine arm and its attached acyl chain. nih.gov This acyl-peptide fragment can be sensitively detected and quantified using multiple reaction monitoring (MRM), providing a robust platform for profiling different acyl-ACP species. nih.gov Chemical proteomics, using pantetheine (B1680023) analogue probes combined with quantitative MS, has also been developed to enrich and identify 4'-phosphopantetheinylated proteins in mammalian cells, confirming known sites and discovering new potential substrates. nih.gov

| Technique | Application | Key Findings/Advantages | References |

| MALDI-TOF MS | Analysis of intact acyl-ACPs; Monitoring in vitro pathway reconstitution. | Rapidly distinguishes between apo-, holo-, and various acyl-ACP forms; Allows for screening of enzyme inhibitors. | asm.org, nih.gov |

| LC-MS/MS | Quantification of specific acyl-ACPs from complex mixtures after proteolytic digestion. | High sensitivity and specificity; Enables absolute quantification using isotopically labeled standards. | nih.gov |

| Chemical Proteomics with MS | Discovery and profiling of 4'-phosphopantetheinylated proteins in cellular proteomes. | Enriches for modified proteins, enabling identification of known and novel substrates and their modification sites. | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, atom-level insights into the structure, dynamics, and interactions of this compound when attached to a carrier protein. NMR studies have been crucial in characterizing the dynamic nature of the 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group, often described as a "swinging arm." nih.gov

Studies on various ACPs have shown that the Ppant arm can adopt different conformations. In some cases, it swings freely and is largely exposed to the solvent. nih.gov However, when longer acyl chains are attached, the arm can bend back, allowing the hydrophobic acyl group to nestle into a nonpolar pocket on the ACP surface. nih.gov This interaction is believed to be critical for presenting the acyl chain to partner enzymes in biosynthetic pathways like fatty acid and polyketide synthesis. nih.govpnas.org

Saturation Transfer Difference (STD) NMR is a powerful technique for studying the binding of ligands to proteins. It has been used to demonstrate the binding of S-adenosyl methionine (AdoMet), a cofactor, to an N-methyltransferase domain, which acts on substrates delivered by the Ppant arm of a synthetase. nih.gov Furthermore, NMR can be used as a non-invasive tool to monitor complex chemoenzymatic reactions in real-time, confirming that each step, including the modification of a carrier protein with a Ppant derivative, has proceeded to completion. biorxiv.org

Mass Spectrometry-Based Profiling of Acyl-Carrier Protein Modifications

Genetic and Biochemical Perturbation Studies

Altering the components of a biosynthetic system through genetic modification or by isolating them for in vitro analysis provides deep mechanistic understanding of the processes involving this compound.

Site-directed mutagenesis is a fundamental technique used to probe the function of specific amino acid residues in both the ACP and its modifying enzymes. By changing key residues, researchers can investigate their roles in protein structure, enzyme-substrate recognition, and catalytic activity.

Mutagenesis of the ACP itself has revealed residues crucial for maintaining its native conformation and for its interaction with enzymes like acyl-ACP synthetase. nih.govresearchgate.net For example, studies on Vibrio harveyi ACP showed that mutating conserved residues such as Phe-50 and Ile-54 significantly impacted the protein's structure and reduced the efficiency of its acylation. nih.govresearchgate.net

A critical target for mutagenesis has been the conserved serine residue on the ACP to which the 4'-phosphopantetheine group is covalently attached. Changing this serine to a threonine or cysteine in spinach ACP-I completely prevented the attachment of the prosthetic group by holo-ACP synthase, demonstrating the strict substrate specificity of the enzyme. nih.gov Similarly, mutagenesis of enzymes that interact with the ACP, such as the actinorhodin (B73869) β-ketoacyl-ACP synthase, has helped to identify conserved active site residues essential for polyketide biosynthesis. asm.org

| Protein Target | Mutation(s) | Effect | Investigated Function | References |

| Vibrio harveyi ACP | F50A, I54L, I54V | Decreased catalytic efficiency of fatty acylation. | Importance of specific residues for ACP conformation and interaction with acyl-ACP synthetase. | nih.gov, researchgate.net |

| Spinach ACP-I | S38T, S38C | Complete loss of phosphopantetheinylation. | Strict requirement of a serine residue for modification by holo-ACP synthase. | nih.gov |

| S. coelicolor Act KSα | C169A, H309A, H344A | Complete abrogation of polyketide biosynthesis. | Identification of essential active site residues in a β-ketoacyl-ACP synthase. | asm.org |

The reconstitution of entire biosynthetic pathways from purified components is a powerful approach for detailed mechanistic and kinetic analysis. nih.gov By combining the necessary enzymes, the acyl carrier protein, substrates (like acetyl-CoA and malonyl-CoA), and cofactors (like NADPH), researchers can recreate complex processes such as fatty acid synthesis in a controlled test-tube environment. nih.govnih.gov

The fatty acid synthase (FAS) system of Escherichia coli has been extensively studied using this method. nih.govnih.gov Reconstitution of the 10-component system allowed for detailed kinetic analysis, revealing the optimal concentrations of each protein and substrate and identifying potential allosteric regulation by acyl-ACP intermediates. nih.gov Similarly, the elongation module of the FAS pathway from the malaria parasite Plasmodium falciparum has been reconstituted and analyzed by mass spectrometry, providing a platform for screening potential antimalarial drugs that inhibit the pathway. asm.org This approach has also been applied to archaeal fatty acid synthesis, identifying the key enzymes and demonstrating that several form a stable complex. biorxiv.org

Site-Directed Mutagenesis of Enzymes and Carrier Proteins

Metabolomics and Flux Analysis for Pathway Elucidation

While the aforementioned techniques focus on individual molecules and reactions, metabolomics and metabolic flux analysis (MFA) provide a systems-level view of the pathways in which this compound participates. nih.gov These approaches aim to identify and quantify the complete set of small-molecule metabolites in a biological system and to determine the rates (fluxes) of reactions through metabolic networks. nih.govwikipedia.org

Metabolomics, often performed using MS or NMR, can reveal global changes in metabolism in response to genetic or environmental perturbations. For example, metabolomic analysis of Entamoeba histolytica with suppressed expression of dephospho-CoA kinase (the final enzyme in CoA biosynthesis) showed a significant decrease in the levels of both coenzyme A and acetyl-CoA. frontiersin.org Similarly, studies in cancer cells revealed an unexpected link between the toxicity of a drug and the activation of CoA biosynthesis, highlighted by a marked depletion of the precursor pantothenate. d-nb.info

Metabolic flux analysis (MFA) often uses stable isotope tracers (like ¹³C-labeled glucose) to track the flow of atoms through a metabolic network. wikipedia.orgcreative-proteomics.com By measuring the isotopic labeling patterns in downstream metabolites, it is possible to calculate the rates of individual enzymatic reactions throughout the network. nih.gov This provides a dynamic picture of cellular metabolism, identifying active, inactive, and bottleneck pathways. MFA is widely used to understand and engineer microbial metabolic pathways for the production of valuable chemicals and to study metabolic reprogramming in diseases like cancer. nih.govcreative-proteomics.com In the context of this compound, MFA can elucidate the flux through CoA biosynthesis and its connections to central carbon metabolism, fatty acid synthesis, and other acyl-CoA-dependent processes. nih.gov

Synthetic Biology and Protein Engineering for Functional Probes and Biosynthetic Pathway Modifications

Synthetic biology and protein engineering have emerged as powerful disciplines for interrogating and manipulating biological systems. In the context of this compound, these approaches are pivotal for developing functional probes to study its dynamics and for modifying biosynthetic pathways to alter its production or create novel derivatives.

A key player in these methodologies is the acyl carrier protein (ACP), which requires post-translational modification by a 4'-phosphopantetheine (Ppant) arm to become active. acs.org This modification is catalyzed by phosphopantetheinyl transferases (PPTases). nih.gov The ability to manipulate this ACP-PPTase system is central to creating functional probes and modifying pathways.

One of the significant challenges in studying type II polyketide synthase (PKS) systems, which produce a diverse array of secondary metabolites, has been the difficulty in reconstituting these systems in vitro. acs.org This is often due to the incompatibility of the ACP component with commonly used broad-specificity PPTases like Sfp from Bacillus subtilis. acs.orgbiorxiv.org Protein engineering has provided a solution by identifying key residues in the ACP that determine its compatibility with Sfp. acs.orgbiorxiv.org By making minimal sequence modifications, researchers can render previously incompatible ACPs amenable to activation by Sfp, thereby enabling the functional reconstitution of PKS systems for further study and engineering. acs.orgbiorxiv.org

Functional probes are essential tools for real-time monitoring of biosynthetic processes. For instance, a conformationally sensitive solvatochromic pantetheinamide probe has been developed to analyze carrier-protein-dependent biosynthesis. acs.org This probe, when attached to a carrier protein, exhibits changes in its fluorescence properties depending on the local environment, allowing researchers to study partner protein interactions within biosynthetic pathways like nonribosomal peptide synthesis (NRPS). acs.org

Furthermore, synthetic biology approaches allow for the modification of biosynthetic pathways to produce novel compounds or improve yields of existing ones. This can involve the heterologous expression of entire pathways in more tractable hosts like E. coli, the engineering of key enzymes to alter their substrate specificity, or the redirection of metabolic flux towards the desired product. The ability to engineer ACPs and PPTases is crucial for the success of these endeavors, as it ensures the efficient functioning of the core biosynthetic machinery.

The following table summarizes key engineered proteins and their applications in studying this compound and related pathways.

| Engineered Protein/System | Organism of Origin | Modification/Engineering Strategy | Application |

| gloACPQ31G/T35L | Gloeocapsa sp. PCC 7428 | Site-directed mutagenesis to enhance compatibility with Sfp PPTase. acs.org | Enables in vitro reconstitution of a minimal type II polyketide synthase (PKS) system. acs.org |

| Engineered Type II PKS ACPs | Various | Minimal protein engineering based on sequence alignment with Sfp-compatible carrier proteins. acs.orgbiorxiv.org | Allows for the activation of non-actinomycete apo-ACPs by Sfp for functional PKS reconstitution. acs.orgbiorxiv.org |

| Fatty Acyl-AMP Ligase (FAAL) Mutants | E. coli | Structure-guided mutagenesis to block the alternative binding pocket for the 4'-Ppant arm. elifesciences.org | Used to investigate the mechanism of substrate channeling and rejection of coenzyme A. elifesciences.org |

| Conformationally Sensitive Pantetheinamide Probe | Synthetic | A solvatochromic fluorophore attached to a pantetheine analog. acs.org | Allows for real-time monitoring of protein-protein interactions and catalytic events in carrier-protein-dependent biosynthesis. acs.org |

These advanced methodological approaches, rooted in synthetic biology and protein engineering, are providing unprecedented insights into the roles of this compound and its precursors in complex biosynthetic pathways. They not only facilitate fundamental research but also pave the way for the rational design and production of novel bioactive compounds.

Emerging Research Areas and Future Directions

Discovery of Novel S-acetyl-4'-phosphopantetheine-Dependent Enzymes and Biosynthetic Pathways

A primary frontier in this compound research is the identification of new enzymes and metabolic routes that are dependent on this molecule. While its role in the canonical CoA biosynthesis pathway is established, its potential involvement in other cellular processes remains largely unexplored. nih.gov The discovery of novel enzymes that utilize this compound could reveal unprecedented metabolic and signaling networks.

Current research strategies employ advanced methodologies to uncover these new biological functions. For instance, the search for novel enzymes that interact with or are regulated by this compound is a key focus. The identification of such enzymes would broaden the known functions of this molecule.

Furthermore, researchers are actively mapping out new biosynthetic pathways that involve this compound. This includes understanding both its synthesis and its degradation, and how these pathways are integrated with the broader metabolic state of the cell.

Elucidation of Uncharted Regulatory Networks Governing this compound Metabolism

The metabolism of this compound is tightly controlled to maintain cellular health. A significant area of future research is the detailed mapping of the regulatory networks that manage its cellular levels. This involves identifying the specific proteins and signaling molecules that control the enzymes responsible for its synthesis and breakdown.

Key areas of investigation include:

Transcriptional Regulation: Identifying the transcription factors that control the expression of genes involved in this compound metabolism.

Post-Translational Modifications: Understanding how modifications like phosphorylation and acetylation affect the activity of enzymes in these pathways. fgsc.net

Unraveling these complex regulatory systems will provide a deeper understanding of how cells respond to metabolic stress and environmental changes by adjusting the availability of this compound.

Development of Advanced Probes and Inhibitors for Biochemical and Enzymatic Studies

Progress in understanding the cellular functions of this compound is dependent on the creation of sophisticated chemical tools. There is a critical need for advanced probes to visualize the molecule within cells and potent inhibitors to selectively block the function of related enzymes. tum.de

Key developments in this area include:

Fluorescent Probes: The synthesis of fluorescently tagged versions of this compound will allow for real-time tracking of its location and movement within living cells. acs.org

Selective Inhibitors: Through methods like high-throughput screening and structure-based design, researchers are developing small molecules that can specifically inhibit enzymes involved in this compound metabolism. nih.govacs.org These inhibitors are invaluable for studying the specific roles of these enzymes. nih.gov

These chemical tools are essential for dissecting the precise roles of this compound and its associated enzymes in cellular processes.

Integration of Multi-Omics Data for Systems-Level Understanding of Its Biological Impact

To achieve a holistic view of the biological significance of this compound, researchers are integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems biology approach allows for the creation of comprehensive models of the cellular networks affected by this molecule. nih.govuminho.pt

By combining these large-scale datasets, scientists can:

Analyze how changes in this compound levels impact gene expression and protein abundance. nih.gov

Identify the broader metabolic consequences of fluctuations in its metabolic pathway. tum.de

The ultimate aim is to develop predictive computational models that can simulate how disturbances in this compound metabolism affect the entire cellular system. uminho.pt This integrated, systems-level perspective is crucial for fully understanding the diverse roles of this compound in both normal physiology and disease states. nih.gov

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives | Methodologies | Potential Impact |

| Novel Enzyme Discovery | Identify new proteins that utilize or are modified by this compound. | Activity-Based Protein Profiling (ABPP), Genetic Screens. | Uncovering new metabolic and signaling pathways. |

| Regulatory Networks | Map the transcriptional and post-translational control of its metabolism. | ChIP-Seq, Mass Spectrometry. | Understanding cellular adaptation to metabolic stress. |

| Chemical Tool Development | Create fluorescent probes and selective enzyme inhibitors. | Organic Synthesis, High-Throughput Screening. nih.gov | Enabling detailed functional studies of enzymes and pathways. acs.orgnih.gov |

| Multi-Omics Integration | Build system-level models of its biological impact. | Genomics, Proteomics, Metabolomics, Computational Modeling. nih.gov | Predicting the systemic effects of metabolic perturbations. |

Q & A

Basic Research Questions

Q. How can researchers detect and quantify S-acetyl-4'-phosphopantetheine in biological samples?

- Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) with stable isotope-labeled internal standards to ensure accuracy. Sample preparation should include acid precipitation to remove interfering proteins, followed by centrifugal filtration to isolate low-molecular-weight metabolites. Calibration curves using synthetic this compound standards are essential for quantification .

- Data Considerations : Report limits of detection (LOD), recovery rates, and matrix effects (e.g., plasma vs. cerebrospinal fluid). Cross-validate results with enzymatic assays that measure downstream CoA synthesis activity .

Q. What experimental models are suitable for studying the role of this compound in coenzyme A (CoA) biosynthesis?

- Methodological Answer : Use pantothenate kinase (PANK)-deficient cell lines (e.g., neuroblastoma cells with shRNA-silenced PANK2) to model CoA depletion. Supplement these cells with this compound and measure CoA restoration via enzymatic assays (e.g., DTNB-based quantification). Include controls with pantothenate or phosphopantothenate to compare metabolic pathways .

- Data Contradictions : Note species-dependent differences in metabolism; for example, rodent models may show rapid clearance of this compound compared to primates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported brain permeability of this compound across species?

- Methodological Answer : Conduct comparative pharmacokinetic studies in mice, rats, and non-human primates using radiolabeled this compound. Measure plasma and brain tissue concentrations at multiple time points via scintillation counting or LC-MS. Use in vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) to assess passive diffusion and active transport mechanisms .

- Critical Analysis : Address potential confounding factors such as metabolic stability (e.g., esterase activity in blood) and species-specific expression of transporters (e.g., SLC5A6) .

Q. What structural and functional interactions exist between this compound and acyl carrier proteins (ACPs) in bacterial systems?

- Methodological Answer : Employ native mass spectrometry to analyze protein complexes (e.g., MukB-ACP interactions in E. coli). Use crosslinking agents (e.g., disuccinimidyl suberate) to stabilize transient interactions, followed by proteomic analysis to identify binding partners. Validate findings with site-directed mutagenesis of ACP’s phosphopantetheine-binding domain .

- Hypothesis Testing : Investigate whether this compound competes with endogenous 4'-phosphopantetheine for ACP binding, altering fatty acid biosynthesis .

Q. How should researchers design experiments to evaluate the therapeutic potential of this compound in neurodegeneration?

- Methodological Answer : Use patient-derived iPSC models of pantothenate kinase-associated neurodegeneration (PKAN) to assess dose-dependent CoA restoration and mitochondrial function (e.g., ATP production, ROS levels). Combine transcriptomic profiling (RNA-seq) to identify rescued metabolic pathways. Include in vivo efficacy studies in PKAN mouse models with biomarkers (e.g., brain iron accumulation via MRI) .

- Data Interpretation : Differentiate between direct effects of this compound and its metabolites (e.g., phosphopantothenic acid) using isotopologue tracing .

Methodological Best Practices

- Experimental Reproducibility : Document reagent sources (e.g., synthetic this compound purity ≥95%), storage conditions (-80°C under argon), and batch-to-batch variability .

- Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes in animal studies. For omics data, apply false discovery rate (FDR) corrections .

- Conflict Resolution : When literature reports conflicting results (e.g., brain bioavailability), perform meta-analyses weighted by study quality (e.g., sample size, blinding) and methodology (e.g., detection sensitivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.